1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the pyrrole ring: This step might involve a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorine atom, which can influence the compound’s biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design.
Properties
Molecular Formula |
C16H11FN6OS |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-pyrrol-1-yl-N-(1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H11FN6OS/c17-11-3-5-12(6-4-11)23-15(22-7-1-2-8-22)13(9-19-23)14(24)20-16-21-18-10-25-16/h1-10H,(H,20,21,24) |
InChI Key |
FGJJPGBAEIWAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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